N-Methoxycarbonyl-L-isoleucine

Description

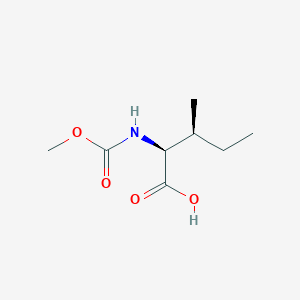

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKROKMNCYTCHK-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401297795 | |

| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-39-0 | |

| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74761-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxycarbonyl-L-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401297795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine, N-(methoxycarbonyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXYCARBONYL-L-ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Chemical Transformations

Homologation reactions of N-Methoxycarbonyl-L-isoleucine, and closely related N-protected amino acids, provide a crucial pathway to synthesize non-standard amino acids, such as β-amino acids. These modified building blocks are of significant interest in medicinal chemistry and materials science, as their incorporation into peptides can lead to structures with enhanced metabolic stability and unique conformational properties. organic-chemistry.org

The most prominent method for the one-carbon homologation of N-protected α-amino acids is the Arndt-Eistert reaction. wikipedia.orglibretexts.org This multi-step process begins with the conversion of the N-protected amino acid into a more reactive acyl chloride. This intermediate is then reacted with a diazoalkane, most commonly diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane (B103560) (TMSCHN₂), to form an α-diazoketone. libretexts.orgnrochemistry.com The critical step is the subsequent Wolff rearrangement of the α-diazoketone, which expels dinitrogen gas to form a highly reactive ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This rearrangement can be induced thermally, photochemically, or through metal catalysis, often using silver(I) salts like silver benzoate (B1203000) or silver(I) oxide. organic-chemistry.orgwikipedia.org The stereochemistry at the α-carbon is generally retained throughout the process. libretexts.org Finally, the ketene is trapped by a nucleophile. Depending on the nucleophile used—water, an alcohol, or an amine—the reaction yields a homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org This sequence effectively elongates the carbon chain by one methylene (B1212753) unit, transforming an α-amino acid into a β-amino acid derivative. wikipedia.orglibretexts.org

Research has focused on optimizing this process for N-protected amino acids to ensure high yields and minimize side reactions and racemization. For instance, the use of ultrasound has been shown to promote the Wolff rearrangement for Fmoc-protected amino acids, leading to the clean formation of β-amino acid derivatives under mild conditions. organic-chemistry.org The Newman-Beal modification, which involves adding triethylamine (B128534) to the diazomethane solution, helps to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone impurities. wikipedia.org

Beyond homologation, other structural modifications can be performed on the side chains of protected isoleucine derivatives. Dehydrogenative tailoring, for example, can introduce unsaturation into the aliphatic side chain. A reported reaction on an N-protected isoleucine derivative using a photocatalytic method resulted in a 3:1 mixture of regioisomeric dehydrogenated products (β,γ- and γ,δ-dehydroamino acids). nih.gov These unsaturated intermediates can then undergo further transformations, such as radical additions or cyclizations, to create novel non-canonical amino acids. nih.gov

The table below summarizes key findings from research on homologation reactions of N-protected amino acids, providing a comparative overview of different methodologies.

Role in Peptide and Protein Chemistry

N-Methoxycarbonyl as an α-Amino Protecting Group in Peptide Synthesis

The N-Methoxycarbonyl (Moc) group serves as an effective protecting group for the α-amino functionality of amino acids, including L-isoleucine. lookchem.comcapes.gov.br Its utility in peptide synthesis stems from its distinct chemical properties that allow for selective introduction and removal.

A key concept in complex chemical synthesis is "orthogonality," which refers to the ability to remove one type of protecting group without affecting another. numberanalytics.compeptide.com This principle is crucial in multi-step syntheses like peptide assembly. The N-Methoxycarbonyl group exhibits orthogonality with commonly used α-amino protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com

The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, often with piperidine. wikipedia.orgresearchgate.netnih.govgoogle.com In contrast, the Moc group's removal conditions differ, providing a valuable orthogonal strategy. lookchem.comhighfine.com This orthogonality allows for the selective deprotection and modification of specific amino groups within a peptide chain, which is essential for creating complex architectures like branched or cyclic peptides. numberanalytics.compeptide.com

Table 1: Comparison of Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition |

|---|---|---|

| N-Methoxycarbonyl | Moc | Reductive or specific acidolysis lookchem.com |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) organic-chemistry.orgnih.gov |

The introduction of the Moc group onto the α-amino group of L-isoleucine can be achieved using methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbonyl carbon of the chloroformate.

The selective removal, or deprotection, of the Moc group is a critical step. One established method involves treatment with a combination of dimethyl sulphide and methanesulphonic acid. lookchem.comcapes.gov.br This specific condition allows for the cleavage of the Moc group while leaving other protecting groups, such as Boc and benzyl-based ethers, intact. This selective deprotection is fundamental to its utility in a multi-step synthesis strategy.

Orthogonality with Other Amine Protecting Groups (e.g., Boc, Fmoc)

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. bachem.comresearchgate.net N-Methoxycarbonyl-L-isoleucine can be effectively incorporated into SPPS protocols.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. nih.govuzh.ch The orthogonal nature of the Moc group is particularly advantageous in the synthesis of complex peptidomimetics and constrained peptide architectures. nih.gov By selectively removing the Moc group, specific sites in the peptide backbone can be modified or used for cyclization, leading to the formation of cyclic peptides or other constrained structures. nih.govnsf.gov These modifications can lock the peptide into a bioactive conformation, increasing its potency and selectivity. nih.gov

The field of chemical biology often requires the synthesis of hybrid molecules, such as RNA-peptide conjugates, to study biological processes or for therapeutic applications. mdpi.comuni-muenchen.de The synthesis of such conjugates demands highly specific and mild reaction conditions. The unique deprotection conditions of the Moc group can be beneficial in scenarios where other protecting groups might be incompatible with the RNA component. The ability to selectively deprotect the N-terminus of a peptide chain allows for its conjugation to a modified RNA molecule without compromising the integrity of either biomolecule. nih.govnih.govijbs.com

Synthesis of Peptidomimetics and Constrained Peptide Architectures

Contributions to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a suitable solvent. google.com While solid-phase peptide synthesis (SPPS) has become the dominant method for peptide synthesis, solution-phase methods remain important, particularly for the synthesis of large quantities of peptides and for specific coupling strategies. google.com

Research Findings on the Use of N-Protected Isoleucine Derivatives in Peptide Synthesis:

| Research Area | Key Finding | Reference |

| Protecting Groups | The Fmoc group is a widely used N-protecting group in both solid-phase and solution-phase peptide synthesis due to its base lability. | wikipedia.org |

| N-Carboxyanhydrides (NCAs) | N-alkoxycarbonyl amino acid chlorides are precursors to NCAs, which are used in the synthesis of polypeptides. | wikipedia.org |

| Solution-Phase Synthesis | Solution-phase coupling of peptide fragments is a viable strategy, often retaining side-chain protecting groups until the final peptide is formed. | google.comgoogle.com |

| Chiral Integrity | Synthesis of N-aryl amino acid esters from α-amino acids can proceed with the retention of chirality. | usc.edu.au |

Advanced Analytical and Characterization Techniques

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods provide detailed insights into the molecular structure and spatial arrangement of N-Methoxycarbonyl-L-isoleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of N-protected amino acids like this compound. The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the local electronic environment and dihedral angles within the molecule.

Studies on isoleucine residues within peptides and proteins have demonstrated that the chemical shifts of specific carbon atoms, particularly the Cδ1 and Cβ carbons, are strongly correlated with the side-chain dihedral angles, primarily χ1 and χ2. nih.govacs.org For instance, the 13Cδ1 chemical shift is particularly sensitive to the χ2 torsion angle. nih.govacs.org This relationship allows for the detailed analysis of side-chain conformation and dynamics.

Furthermore, NMR has been used to differentiate between stereoisomers of isoleucine, such as L-isoleucine and D-allo-isoleucine. rsc.org By analyzing the chemical shifts and coupling constants of the α-CH proton, it is possible to distinguish between these epimers. rsc.org This technique is crucial for assessing the degree of epimerization during chemical synthesis and peptide coupling reactions involving N-protected isoleucine derivatives. rsc.org

Table 1: Representative NMR Data for Isoleucine Derivatives

This table is illustrative and values can vary based on solvent and specific molecular context.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| α-CH | Varies | Differentiation of stereoisomers (isoleucine vs. allo-isoleucine) rsc.org |

| 13Cδ1 | ~11-16 | Sensitive to χ2 torsion angle, conformational analysis nih.govacs.org |

| 13Cβ | Varies | Correlated with backbone and side-chain conformation nih.gov |

Mass Spectrometry (MS) for Isomer Differentiation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, offering high sensitivity and specificity for molecular weight determination, impurity profiling, and isomer differentiation.

Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD), are employed to induce fragmentation of the parent ion, providing valuable structural information.

In studies of N-alkoxycarbonyl amino acids, fragmentation patterns are influenced by the protecting group. For instance, N-Fmoc protected dipeptides undergo characteristic fragmentations, including a McLafferty-type rearrangement. researchgate.netnih.gov While direct studies on this compound are not abundant, related research on other N-protected amino acids provides insights. For example, the fragmentation of N-benzyloxycarbonyl and N-ethoxycarbonyl derivatives often involves the initial loss of the corresponding alcohol to form an isocyanato-alkylphosphonate anion in negative ion mode. researchgate.net

EAD has emerged as a particularly powerful technique for peptide and protein analysis. It can induce cleavage of stable bonds within the parent molecule while preserving more labile modifications, which is advantageous for localizing modification sites. nih.gov EAD generates c- and z-type fragment ions, which can provide complementary information to the b- and y-type ions typically produced by CID. acs.org This is especially useful for differentiating isomeric amino acids.

Differentiating between the isobaric amino acids leucine (B10760876) (Leu) and isoleucine (Ile) is a significant challenge in mass spectrometry as they have the same nominal mass. creative-biolabs.com However, advanced MS techniques can distinguish them based on their different side-chain structures.

Electron-based dissociation methods like Electron Transfer Dissociation (ETD) and EAD are particularly effective. acs.orgabterrabio.comsciex.com These methods can induce fragmentation of the amino acid side chains. Specifically, fragmentation of the z-ions generated from isoleucine results in a characteristic neutral loss of an ethyl radical (C2H5, ~29 Da), while leucine produces a loss of an isopropyl radical (C3H7, ~43 Da). creative-biolabs.comabterrabio.comsciex.com This generates diagnostic w-ions that allow for unambiguous identification. acs.orgabterrabio.comsciex.com

Multi-stage mass spectrometry (MS³) can further enhance the specificity of this differentiation. creative-biolabs.com In an MS³ experiment, a specific fragment ion from the initial MS/MS scan (like a z-ion containing the ambiguous residue) is isolated and subjected to further fragmentation, often using CID, to generate the diagnostic w-ions with greater clarity. creative-biolabs.com

Table 2: Diagnostic Mass Losses for Leucine and Isoleucine in EAD/ETD

| Amino Acid | Fragmenting Ion | Neutral Loss | Mass of Loss (Da) | Diagnostic For |

| Isoleucine | z-ion | Ethyl radical (•C2H5) | ~29 | Isoleucine creative-biolabs.comabterrabio.comsciex.com |

| Leucine | z-ion | Isopropyl radical (•C3H7) | ~43 | Leucine creative-biolabs.comabterrabio.comsciex.com |

Fragmentation Pathways under Tandem Mass Spectrometry (e.g., CID, EAD)

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids and their derivatives. shimadzu.com For the specific challenge of separating enantiomers, HPLC coupled with a chiral stationary phase (CSP) is the technique of choice. jiangnan.edu.cn

The enantiomeric separation of N-protected amino acids, including those with t-BOC and Fmoc protecting groups, has been successfully achieved using polysaccharide-based and macrocyclic glycopeptide-based CSPs. researchgate.netsigmaaldrich.com For instance, Chiralcel OD, Chiralcel OF, and Chiralpak AD have shown good resolution for N-t-BOC and N-CBZ α-amino acid derivatives. researchgate.net It has been observed that N-CBZ protected derivatives often exhibit better enantioselectivity than N-t-BOC protected ones. researchgate.net

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the direct analysis of underivatized and N-protected amino acids due to their compatibility with a wide range of mobile phases and their inherent chiral recognition capabilities. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects between the analyte and the CSP. jiangnan.edu.cn

The determination of enantiomeric excess is critical in pharmaceutical applications, and chiral HPLC provides a reliable and accurate method for this purpose. The separation of D- and L-amino acid derivatives can be achieved, allowing for precise quantification of each enantiomer. rsc.orgmdpi.com

Table 3: Common Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Examples | Applicable To |

| Polysaccharide-based | Chiralcel OD, Chiralcel OF, Chiralpak AD | N-t-BOC and N-CBZ amino acids researchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Underivatized and N-protected amino acids sigmaaldrich.comsigmaaldrich.com |

| Amino Acid Derivative-based | Chirasil-L-Val | Enantiomers of derivatized amino acids (GC-MS) nih.gov |

Gas Chromatography (GC) with Derivatization for Isotope Analysis

Gas chromatography coupled with isotope ratio mass spectrometry (GC-C-IRMS) is a powerful tool for the compound-specific isotope analysis of amino acids like isoleucine. jamstec.go.jpmdpi.com However, due to their low volatility and high polarity, amino acids must first be converted into more volatile derivatives to be amenable to GC analysis. jamstec.go.jpalexandraatleephillips.com The derivatization process is a critical step that can influence the accuracy of isotope ratio measurements. alexandraatleephillips.com

For the analysis of this compound, a common approach involves derivatization to form N-alkoxycarbonyl amino acid esters. nih.govnih.gov Specifically, methoxycarbonyl (MOC) methyl esters are considered ideal for carbon and hydrogen isotope analysis because they introduce a minimal number of external atoms, which simplifies data correction and reduces analytical uncertainty. alexandraatleephillips.com The derivatization of the amino group with methyl chloroformate and esterification of the carboxyl group are key reactions in this process. researchgate.net

Research has shown that N-acetyl and alkoxycarbonyl esters provide highly reproducible carbon isotope ratios. alexandraatleephillips.com The use of N(O,S)-ethoxycarbonyl trifluoroethyl ester derivatives has also been explored for the rapid and sensitive determination of stable isotopically labeled amino acids. nih.gov

The general workflow for GC-C-IRMS analysis of amino acids involves:

Hydrolysis: If the amino acid is part of a protein, acid hydrolysis is performed to release the individual amino acids. ucdavis.eduucdavis.edu

Derivatization: The amino acid is chemically modified to increase its volatility. For this compound, this would typically involve esterification.

GC Separation: The derivatized amino acids are separated on a GC column. ucdavis.edu

Combustion and Isotope Ratio Measurement: The separated compounds are combusted, and the resulting gases are analyzed by an isotope ratio mass spectrometer. ucdavis.edu

It is important to note that the derivatization process itself can introduce isotopic fractionation. alexandraatleephillips.comnih.gov Therefore, careful calibration and correction for kinetic isotope effects are necessary to obtain accurate isotopic data. ucdavis.edu

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Derivatization Agent | Chemical used to increase the volatility of the amino acid. | Methyl chloroformate is used to form the N-methoxycarbonyl group. Subsequent esterification of the carboxylic acid is also required. alexandraatleephillips.comresearchgate.net |

| GC Column | The stationary phase used to separate the derivatized amino acids. | A variety of columns can be used, with the choice depending on the specific derivative and desired separation. ucdavis.edu |

| Detection Method | Isotope Ratio Mass Spectrometry (IRMS) is coupled to the GC for isotope analysis. | Allows for the precise measurement of carbon and nitrogen isotope ratios of the eluted this compound derivative. mdpi.comucdavis.edu |

Mixed-Mode Chromatography for Amino Acid Profiling

Mixed-mode chromatography has emerged as a valuable technique for the analysis of amino acids, including isoleucine and its derivatives, without the need for derivatization. nih.govdiva-portal.org This approach utilizes stationary phases with multiple retention mechanisms, such as a combination of hydrophobic and ion-exchange functionalities, to enhance the separation of polar compounds like amino acids. mdpi.comlcms.cz

The profiling of amino acids in complex biological samples is challenging due to the wide range of their chemical properties. nih.gov Mixed-mode chromatography offers a robust solution by providing improved retention and resolution of these analytes. mdpi.com For instance, a method using a mixed-mode column has been successfully developed for the quantitation of 38 amino acids and related compounds, including the separation of isomers like leucine and isoleucine. nih.gov

Key advantages of mixed-mode chromatography for amino acid profiling include:

No Derivatization Required: This simplifies sample preparation and avoids potential issues with derivatization efficiency and by-product formation. nih.govdiva-portal.org

Enhanced Separation: The combination of retention mechanisms allows for the effective separation of a wide range of amino acids with varying polarities and isoelectric points. diva-portal.orgmdpi.com

Compatibility with Mass Spectrometry: The use of volatile mobile phases makes it highly compatible with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. diva-portal.orgnih.gov

A typical mixed-mode chromatography method for amino acid analysis would involve:

Sample Preparation: Simple protein precipitation is often sufficient. nih.gov

LC Separation: The sample is injected onto a mixed-mode column, and a gradient elution is used to separate the amino acids. nih.gov

MS/MS Detection: The eluted amino acids are detected using electrospray ionization and multiple reaction monitoring for accurate quantification. nih.gov

| Parameter | Description | Relevance to this compound Profiling |

|---|---|---|

| Stationary Phase | A silica-based column with both hydrophobic and ion-exchange properties. | Enables the retention and separation of polar amino acids without derivatization. diva-portal.orglcms.cz |

| Mobile Phase | Typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium (B1175870) formate). | The gradient of the mobile phase is adjusted to achieve optimal separation of the amino acid profile. nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. | Allows for the accurate quantification of individual amino acids, including isoleucine, in a complex mixture. nih.govdiva-portal.org |

X-ray Crystallography for Solid-State Conformation

For N-protected amino acids like this compound, X-ray crystallography can reveal how the protecting group influences the molecular conformation and packing in the solid state. Studies on similar N-acetyl-isoleucine derivatives have shown that these molecules form complex hydrogen-bonding networks in the crystal lattice. nih.govresearchgate.net

The process of X-ray crystallography involves:

Crystallization: Growing a single, high-quality crystal of the compound of interest. This is often the most challenging step. researchgate.net

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. nih.gov

The resulting crystal structure provides invaluable insights into the solid-state conformation of this compound, including the orientation of the methoxycarbonyl group relative to the isoleucine side chain and the nature of intermolecular interactions, such as hydrogen bonds. nih.gov

| Parameter | Information Obtained | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and provides information about the packing of the molecules. nih.gov |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. | Allows for the determination of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. nih.gov |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions. | Reveals how molecules of this compound are arranged and interact with each other in the solid state. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energy Landscapes

The flexibility of N-Methoxycarbonyl-L-isoleucine, arising from rotatable bonds in its backbone and side chain, gives rise to a complex energy landscape with numerous possible conformations. Computational analysis is essential to identify the most stable structures and understand the energetic relationships between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to perform highly accurate calculations on molecular systems. For N-protected isoleucine derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-31+G(d,p), are frequently employed for geometric optimization. unec-jeas.comconicet.gov.arphyschemres.org These calculations help in locating the lowest energy (most stable) conformers of the molecule. unec-jeas.com

Studies on analogous compounds, such as N-acetyl-L-isoleucine-N-methylamide, have used DFT to explore the potential energy surface, identifying dozens of unique relaxed structures. conicet.gov.ar The application of these computational methods is crucial for understanding the fundamental physical and chemical properties of such molecules. unec-jeas.com The synthesis of N-Carboxyanhydrides (NCAs) from N-methoxycarbonyl amino acids has also been studied using DFT, confirming the utility of these methods for molecules containing this specific protecting group. nih.gov

Table 1: Summary of Computational Methods Applied to Isoleucine Derivatives

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31+G(d,p) | Geometric optimization, Ground state energy calculation | unec-jeas.com |

| DFT (B3LYP) | 6-31G(d) | Multidimensional conformational analysis, Electronic structure (AIM) | conicet.gov.ar |

| Ab Initio (HF) | 6-31G(d) | Geometry optimization of tripeptide conformers | physchemres.org |

| DFT (M06-2X, BHandH) | 6-311++G(d,p) | Analysis of reaction transition states (TSs) | nih.gov |

The conformation of this compound is defined by a set of dihedral angles along its backbone (φ, ψ) and its branched side chain (χ1, χ2). duke.edu Computational studies on similar N-capped isoleucine amides have explored all backbone and side-chain conformations to map out these preferences. conicet.gov.ar

For the isoleucine side chain, the dihedral angle χ1 typically favors the gauche- (-60°) rotamer. fccc.edu The χ2 angle can adopt several conformations, with the trans state being the most populated (around 81%), followed by the gauche- state (around 15%). The backbone conformation is also critical, with DFT calculations on related molecules showing that the γL and βL forms are highly preferred in the gas phase. conicet.gov.ar The low energy barriers separating these different conformations suggest that significant interconversion can occur. conicet.gov.ar

Table 2: Key Dihedral Angles in Isoleucine

| Dihedral Angle | Defining Atoms | Description |

|---|---|---|

| φ (phi) | C-N-Cα-C | Backbone conformation around the N-Cα bond |

| ψ (psi) | N-Cα-C-N | Backbone conformation around the Cα-C bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ1 | Side-chain rotation around the Cα-Cβ bond |

| χ2 (chi2) | Cα-Cβ-Cγ1-Cδ1 | Side-chain rotation around the Cβ-Cγ1 bond |

The stability of different conformers is governed by a network of intramolecular interactions. In N-protected amino acids, intramolecular hydrogen bonds play a crucial role. These interactions can form pseudo-cyclic structures, such as 4- to 7-membered rings, which mask polar groups and stabilize specific conformations. google.com

In N-acetyl-L-isoleucine-N-methylamide, a compound analogous to this compound, computational studies have identified preferred backbone conformations like the γL(C7) and βL(C5) forms. conicet.gov.ar These designations refer to the formation of 7-membered or 5-membered rings, respectively, stabilized by hydrogen bonds between the amide groups of the backbone. The analysis of these non-covalent interactions, often performed using methods like Bader's Atoms-in-Molecules (AIM), is essential for understanding the conformational landscape. conicet.gov.ar The relative energies of these conformers are often very close, indicating a dynamic equilibrium between multiple stable forms. conicet.gov.ar

Investigation of Backbone and Side-Chain Conformational Preferences

Molecular Dynamics Simulations in Complex Systems

While DFT provides a static picture of stable conformers, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD is particularly useful for understanding how this compound interacts with its environment, such as in solution or during crystallization.

Molecular dynamics simulations offer mechanistic insights into the complex process of crystallization from solution. Studies on L-isoleucine and its derivatives have used MD to predict and understand nucleation behavior. mdpi.com For example, simulations can estimate critical parameters such as the size of the initial crystalline nucleus (N) and its radius (r). mdpi.com

For N-protected amino acids like Fmoc-L-isoleucine, coarse-grained MD simulations have been used to investigate self-assembly in different solvents. researchgate.net These simulations show how environmental conditions can control the resulting morphologies, such as the formation of crystalline needles or other nanostructures. researchgate.net The simulations reveal that the process is driven by factors like the steric effects of the side chains and π-π stacking interactions between aromatic protecting groups. researchgate.net This computational approach provides a molecular-level understanding of how ordered solid-state structures are formed.

Quantitative Structure-Retention Relationships (QSRR) in Chromatography

Quantitative Structure-Retention Relationships (QSRR) are computational models that aim to predict the retention behavior of chemical compounds in chromatographic systems based on their molecular structure. nih.govxjtu.edu.cn This approach is valuable for accelerating the development of analytical methods and for identifying unknown compounds. xjtu.edu.cn

For amino acid analysis, derivatization is often required, and N-methoxycarbonyl (MOC) methyl esters are considered ideal derivatives for gas chromatography-mass spectrometry (GC-MS) analysis due to their stability and the limited number of exogenous atoms they introduce. alexandraatleephillips.com

A QSRR model is built by correlating calculated molecular descriptors with experimentally determined retention times. nih.gov These descriptors are numerical values that encode structural, physicochemical, or electronic features of the molecule. The resulting mathematical model can then be used to predict the retention time for new or unmeasured compounds, including this compound. researchgate.net The development of robust QSRR models is an active area of research, with modern approaches utilizing machine learning and artificial intelligence to improve predictive accuracy. xjtu.edu.cn

Table 3: Components of a QSRR Study

| Component | Description | Example |

|---|---|---|

| Analytes | The set of chemical compounds being studied. | A series of N-methoxycarbonyl amino acids. |

| Chromatographic Data | Experimentally measured retention times or indices. | Kovats retention indices from a GC analysis. nih.gov |

| Molecular Descriptors | Numerical values calculated from the molecular structure. | Topological indices, quantum chemical parameters, constitutional descriptors. nih.gov |

| Modeling Method | Statistical or machine learning algorithm to create the correlation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). xjtu.edu.cnresearchgate.net |

| Model Validation | Process to assess the accuracy and predictive power of the model. | Internal (cross-validation) and external validation with a test set. nih.gov |

Biochemical and Biological Research Applications Non Clinical

Applications in Biocatalysis and Enzyme Systems

The modification of amino acids, such as the N-methoxycarbonyl protection of L-isoleucine, provides researchers with substrates to probe and engineer enzymatic reactions. These derivatives are instrumental in understanding enzyme specificity and in developing novel biocatalytic processes.

Hydrolase-Mediated Reactions with Modified Amino Acids

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. In research, N-alkoxycarbonyl amino acids, including N-methoxycarbonyl-L-isoleucine, are used as substrates to study the activity and selectivity of these enzymes. nih.gov For instance, aminoacylases are a type of hydrolase that can remove the N-acyl group from N-acyl-amino acids. Research into aminoacylase (B1246476) I, a zinc-binding enzyme, demonstrates its role in catalyzing the formation of free amino acids from their N-acetylated precursors. hmdb.ca This enzymatic activity is crucial for understanding metabolic pathways and can be harnessed for the production of enantiomerically pure amino acids. The study of how hydrolases interact with N-protected amino acids can lead to the development of efficient methods for producing valuable compounds, such as intermediates for pharmaceuticals. google.com.pg

Genetic Code Expansion for Site-Specific Protein Modification

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific sites. oregonstate.edufrontiersin.orgacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous translational machinery. oregonstate.edunih.gov N-protected amino acids, conceptually similar to this compound, can be utilized in these systems. The protecting group can be later removed to reveal a reactive handle for further chemical modification, or the modified amino acid itself can serve as a probe. nih.govcore.ac.uk This site-specific incorporation enables detailed studies of protein structure and function by introducing minimal perturbations. nih.govrsc.org The ability to install ncAAs with unique functionalities opens up possibilities for creating proteins with novel catalytic activities or for introducing labels to track protein localization and interactions within living cells. core.ac.uk

Role in Amino Acid Metabolism Studies (Focus on Research Models)

This compound and related compounds are valuable probes for investigating the intricate pathways of amino acid metabolism. By introducing a modified version of a natural metabolite, researchers can trace its fate and uncover regulatory mechanisms within cellular systems.

Pathways of L-Isoleucine Biosynthesis and Degradation (in specific organisms/models)

L-isoleucine is an essential branched-chain amino acid (BCAA) in humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org In contrast, microorganisms like Escherichia coli and Corynebacterium glutamicum can synthesize L-isoleucine through complex enzymatic pathways. acs.orgresearchgate.net One of the primary pathways begins with L-threonine. acs.orgacs.org In E. coli, L-threonine is converted to α-ketobutyrate by threonine dehydratase, an enzyme encoded by the ilvA gene. acs.org This is a critical step, as α-ketobutyrate serves as a precursor for the subsequent enzymatic reactions that lead to L-isoleucine. nih.govelifesciences.org The entire biosynthetic pathway from aspartate involves multiple enzymatic steps and is tightly regulated. acs.org

The degradation of L-isoleucine is also a crucial metabolic process. In organisms like Pseudomonas putida, isoleucine is catabolized to acetyl-CoA and propionyl-CoA. researchgate.net This pathway involves several enzymes that are induced by the presence of isoleucine. researchgate.net Studying these pathways in model organisms provides insights into fundamental metabolic processes and can inform metabolic engineering strategies to enhance the production of L-isoleucine for industrial applications. acs.orgacs.org

| Organism | Pathway | Key Enzymes/Genes | Precursors/Intermediates | End Products |

| Escherichia coli | Biosynthesis | Threonine dehydratase (ilvA), Aspartate kinase, etc. | L-Threonine, α-ketobutyrate | L-Isoleucine |

| Corynebacterium glutamicum | Biosynthesis | Homoserine dehydrogenase, Threonine dehydratase | Aspartate, L-Threonine | L-Isoleucine |

| Pseudomonas putida | Degradation | D-amino acid dehydrogenase, branched-chain keto acid dehydrogenase | L-Isoleucine, D-Isoleucine | Acetyl-CoA, Propionyl-CoA |

Enzyme Induction and Regulation in Metabolic Processes

The metabolism of amino acids is tightly controlled through the induction and repression of specific enzymes. slideshare.net In the context of L-isoleucine metabolism, the presence of isoleucine or its intermediates can trigger the increased production of the enzymes required for its breakdown. researchgate.net For example, in Pseudomonas putida, several enzymes involved in the catabolism of both D- and L-isoleucine are induced when grown on isoleucine as the carbon source. researchgate.netresearchgate.net This regulatory mechanism ensures that the cell can efficiently utilize available nutrients. Conversely, in biosynthetic pathways, the final product, L-isoleucine, often acts as a feedback inhibitor, shutting down its own synthesis to prevent over-accumulation. Understanding these regulatory circuits is essential for manipulating metabolic fluxes, for instance, to improve the yield of L-isoleucine in fermentation processes. acs.org

Non-Ribosomal Peptide Synthesis (NRPS) incorporating modified amino acids

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize a wide array of peptide natural products, often with complex structures and potent biological activities. uzh.chnih.gov Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, including N-methylated and other modified residues. uni-kiel.demdpi.com The modular nature of NRPSs, where each module is responsible for the incorporation of a specific amino acid, makes them fascinating subjects for bioengineering. nih.gov N-protected amino acids, such as this compound, can be used in vitro to study the substrate specificity of the adenylation (A) domains of NRPS modules, which are responsible for recognizing and activating the amino acid substrate. uzh.ch By understanding and manipulating these specificities, researchers aim to generate novel peptide compounds with desired properties. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 74761-39-0 | C8H15NO4 | 189.21 |

| L-Isoleucine | 73-32-5 | C6H13NO2 | 131.17 |

| L-Threonine | 72-19-5 | C4H9NO3 | 119.12 |

| Acetyl-CoA | 72-89-9 | C23H38N7O17P3S | 809.57 |

| Propionyl-CoA | 317-66-8 | C24H40N7O17P3S | 823.59 |

| N-Acetylisoleucine | 15039-44-8 | C8H15NO3 | 173.21 |

Enzyme-Substrate Interactions (e.g., Isoleucine with Threonine Deaminase)

The study of enzyme-substrate interactions is fundamental to understanding biochemical pathways and designing novel therapeutic agents. Threonine deaminase (TD), also known as threonine dehydratase, serves as a critical example of such interactions. researchgate.net This enzyme catalyzes the first step in the biosynthetic pathway of L-isoleucine, converting L-threonine to α-ketobutyrate. rsc.org The activity of threonine deaminase is a classic example of allosteric regulation, where the binding of molecules to a site other than the active site influences the enzyme's catalytic function. nih.gov

In this regulatory mechanism, L-isoleucine, the end-product of the pathway, acts as an allosteric inhibitor, while L-valine, the product of a parallel pathway, functions as an allosteric activator. researchgate.net The binding of isoleucine to the regulatory site of threonine deaminase induces a conformational change in the enzyme, shifting it to a low-affinity, low-activity state (T state). nih.gov This feedback inhibition prevents the overproduction of isoleucine. Conversely, valine binding promotes a high-affinity, high-activity state (R state). nih.gov

Research into the kinetics of threonine deaminase has revealed that the binding of isoleucine is cooperative and leads to significant changes in the enzyme's fluorescence and circular dichroism spectra. nih.gov Titration calorimetry experiments have shown that four molecules of isoleucine bind per tetrameric enzyme. nih.gov These studies indicate that isoleucine and valine bind to effector sites that are distinct from the active sites. nih.gov

While L-isoleucine is the natural regulator, synthetic analogs of amino acids are valuable tools for probing enzyme-substrate and enzyme-inhibitor interactions. N-acylated amino acids, such as this compound, represent a class of compounds used in such biochemical investigations. The modification of the N-terminus of an amino acid can alter its binding properties and its susceptibility to enzymatic cleavage, making these derivatives useful for studying enzyme specificity and active site architecture. canterbury.ac.nz

For instance, N-(methoxycarbonyl)-capped amino acid derivatives have been instrumental in the design of potent inhibitors for enzymes like HIV-1 protease. nih.gov In these inhibitors, the N-(methoxycarbonyl) group can form additional hydrogen bonds with the enzyme's active site residues, enhancing the binding affinity and inhibitory effect. nih.gov This principle of using N-acylated amino acids to explore enzyme active sites can be extended to other enzyme systems.

Although direct studies of this compound with threonine deaminase are not extensively documented in the provided search results, its structural similarity to L-isoleucine, combined with the known utility of N-acylated amino acids in enzymology, suggests its potential as a research tool. It could be used to investigate the specific interactions within the regulatory or active site of threonine deaminase or other isoleucine-binding enzymes. The methoxycarbonyl group would alter the electronic and steric properties of the N-terminus, potentially providing insights into the precise requirements for binding and allosteric regulation. Furthermore, enzymes such as aminoacylases have been shown to catalyze the acylation of L-isoleucine, demonstrating that N-acylated forms of isoleucine can be recognized and processed by enzymes. researchgate.net

The table below summarizes key findings from research on the interaction of L-isoleucine and its analogs with threonine deaminase and the application of N-acylated amino acids in enzyme studies.

| Compound/Effector | Enzyme | Research Finding |

| L-Isoleucine | Threonine Deaminase (from E. coli) | Acts as an allosteric inhibitor, binding to a regulatory site distinct from the active site. rsc.orgnih.gov |

| Promotes a low-activity "T state" of the enzyme. nih.gov | ||

| Binding is cooperative, with a stoichiometry of four isoleucine molecules per enzyme tetramer. nih.gov | ||

| L-Valine | Threonine Deaminase (from E. coli) | Functions as an allosteric activator. researchgate.netnih.gov |

| Promotes a high-activity "R state" of the enzyme. nih.gov | ||

| N-(methoxycarbonyl)-capped amino acid derivatives | HIV-1 Protease | Used as moieties in potent enzyme inhibitors. nih.gov |

| The N-(methoxycarbonyl) group can form additional hydrogen bonds with the protease active site. nih.gov | ||

| N-acylated L-amino acids | Aminoacylases (from Streptomyces ambofaciens) | These enzymes can catalyze the N-acylation of various L-amino acids, including isoleucine, in aqueous media. researchgate.net |

Structure Activity Relationship Studies and Analog Design

Comparison with Related N-Protected Amino Acid Derivatives

The choice of an N-protecting group is critical in peptide synthesis and for modulating the properties of amino acid derivatives. This section compares N-Methoxycarbonyl-L-isoleucine with three other important classes of N-protected isoleucine derivatives: N-Fmoc-L-isoleucine, N-Boc-L-isoleucine, and N-methylated isoleucine derivatives.

N-Fmoc-L-Isoleucine and Self-Assembly Phenomena

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a bulky, aromatic moiety that significantly influences the properties of the amino acid to which it is attached. nih.govnih.gov Fmoc-protected amino acids, including Fmoc-L-isoleucine, are well-known for their ability to self-assemble into various nanostructures. chemrxiv.orgrsc.org This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding. nih.govmdpi.com

Studies on Fmoc-modified aliphatic amino acids have revealed that the specific morphology of the self-assembled structures can be controlled by factors such as concentration, temperature, and solvent composition. chemrxiv.orgrsc.org For instance, Fmoc-L-isoleucine has been observed to form fiber-like self-assemblies at both low and high concentrations at room temperature. chemrxiv.org Upon heating, these can transform into tube-like structures at lower concentrations while retaining a fiber-like morphology at higher concentrations. chemrxiv.org The ability of these derivatives to form hydrogels makes them promising materials for biomedical applications, such as cell culture and as antimicrobial agents. nih.govnih.gov

The self-assembly properties of Fmoc-L-isoleucine stand in contrast to the primary role of the smaller methoxycarbonyl group in this compound, which is primarily for amine protection during chemical synthesis without inducing significant self-assembly phenomena.

N-Boc-L-Isoleucine in Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is another widely used amine protecting group in peptide synthesis. chemimpex.compeptide.com N-Boc-L-isoleucine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). peptide.com The Boc group is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). peptide.comgoogle.com

Key features of N-Boc-L-isoleucine include:

Acid Labile: The Boc group is easily cleaved by acids, allowing for selective deprotection during peptide synthesis. peptide.com

Enhanced Solubility: The Boc group increases the solubility of the amino acid in organic solvents commonly used in peptide synthesis. chemimpex.com

Prevention of Uncontrolled Reactions: It effectively prevents the nucleophilic amino group from participating in unwanted side reactions during peptide coupling.

N-Methylated Isoleucine Derivatives

N-methylation, the addition of a methyl group to the amide nitrogen of an amino acid residue within a peptide, is a common strategy to enhance the therapeutic properties of peptides. researchgate.netmdpi.com This modification can lead to:

Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thus increasing the peptide's half-life. researchgate.net

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes. researchgate.netrsc.org

Conformational Constraints: The presence of an N-methyl group restricts the possible conformations of the peptide backbone, which can be used to stabilize a desired secondary structure, such as a β-turn or helix. rsc.org

Studies have shown that N-methylation can impact a peptide's hydrophobicity and its retention time during HPLC analysis. mdpi.com While N-methylation is generally expected to increase hydrophobicity, in some cases, it can lead to a decrease in retention time, possibly due to changes in the peptide's secondary structure. mdpi.com The design of N-methylated peptide inhibitors has been guided by techniques like solid-state NMR to understand their structural effects on aggregation-prone peptides. nih.gov

Table 1: Comparison of N-Protected L-Isoleucine Derivatives

| Derivative | Key Feature | Primary Application | Removal Conditions |

|---|---|---|---|

| This compound | Small, simple protecting group | General organic synthesis | Basic or other specific conditions |

| N-Fmoc-L-Isoleucine | Bulky, aromatic, induces self-assembly | Peptide synthesis, biomaterials | Basic (e.g., piperidine) |

| N-Boc-L-Isoleucine | Acid-labile, enhances solubility | Peptide synthesis | Acidic (e.g., TFA) |

| N-Methyl-L-Isoleucine (in peptides) | Modifies peptide backbone | Enhancing peptide drug properties | Not a protecting group; it's a permanent modification |

Design and Synthesis of Peptidic Analogues Incorporating Methoxycarbonyl-Protected Residues

The incorporation of N-protected amino acids, including those with methoxycarbonyl groups, is fundamental to the synthesis of peptidic analogues. nih.gov Solid-phase peptide synthesis (SPPS) is a common methodology where amino acids are sequentially added to a growing peptide chain on a solid support. nih.govchapman.edursc.org In this process, the N-terminus of the growing peptide is deprotected before the next protected amino acid is coupled.

The synthesis of peptidic analogues often involves the use of orthogonal protecting groups, where different protecting groups can be removed under distinct conditions without affecting others. rsc.orgmdpi.com For example, in a strategy employing both Fmoc and Boc protections, Fmoc is removed by a base, while Boc is removed by an acid. google.com A methoxycarbonyl group could potentially serve as a third protecting group in such a scheme, provided its removal conditions are compatible.

The design of these analogues is often aimed at studying structure-activity relationships, where systematic changes to the peptide sequence and structure provide insights into its biological function. nih.govresearchgate.net For instance, the synthesis of linear and conformationally constrained peptide analogues can be used to develop inhibitors for specific enzymes, such as tyrosine kinases. nih.gov

Trimethylsilyl (B98337) (TMS) and other Methoxycarbonyl-containing Unnatural Amino Acids as Probes

Unnatural amino acids containing reporter groups are powerful tools for studying protein structure and function. Trimethylsilyl (TMS) groups, in particular, are excellent NMR probes because they produce a strong, sharp singlet resonance in a region of the 1H NMR spectrum that is typically free of other signals. acs.orgnih.gov

Recently, a system for the genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) has been developed. acs.organu.edu.au This allows for the site-specific incorporation of a TMS-containing unnatural amino acid into proteins. The TMS group on TMSK serves as a sensitive reporter for:

Ligand Binding: Changes in the chemical environment upon ligand binding can be detected as shifts in the TMS NMR signal. acs.organu.edu.auresearchgate.net

Conformational Changes: The rate of conformational changes in a protein can be measured. acs.organu.edu.au

Protein-Protein Interactions: Protein dimerization and other interactions can be assessed. acs.organu.edu.au

The methoxycarbonyl linker in TMSK is a key component of this unnatural amino acid, connecting the TMS group to the lysine (B10760008) side chain. This demonstrates a sophisticated application of a methoxycarbonyl-containing moiety as part of a larger functional group designed for biophysical studies. The ability to incorporate such probes, along with others like 4-(trimethylsilyl)phenylalanine (TMSf), provides a powerful toolkit for investigating complex biological systems by NMR without the need for isotopic labeling. acs.orgresearchgate.net

Emerging Research Directions and Future Prospects

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of N-protected amino acids, including N-Methoxycarbonyl-L-isoleucine, is evolving from traditional chemical routes to more efficient and environmentally benign methodologies.

Historically, the synthesis of related N-carboxyanhydrides (NCAs) relied on methods like the Leuchs method, which involves the cyclization of N-methoxycarbonyl amino acid chlorides, or the Fuchs-Farthing method, which uses reagents like phosgene (B1210022). mdpi.comfrontiersin.org However, concerns over the use of hazardous materials such as phosgene have prompted research into safer alternatives like diphosgene and triphosgene. mdpi.com

Modern synthetic chemistry is increasingly focused on sustainability and efficiency. A key development is the use of enzymatic strategies for peptide synthesis, which presents a viable and greener alternative to purely chemical methods. lookchem.com Furthermore, sustainability can be integrated at the very beginning of the supply chain. The precursor, L-isoleucine, can be produced efficiently through advanced fermentation processes using renewable raw materials like corn and sugar cane. cjbio.net Future research will likely focus on integrating these biocatalytic and sustainable fermentation approaches to create more streamlined and eco-friendly pathways for producing this compound and other derivatives. Another approach in development involves the asymmetric synthesis of complex amino acids, which uses chiral auxiliaries to control stereochemistry, a critical aspect for biological applications. ucl.ac.uk

Advanced Spectroscopic Tools for In-Depth Characterization

The precise characterization of molecules is fundamental to understanding their function. Research on this compound and its analogs is benefiting immensely from sophisticated spectroscopic and analytical techniques that provide unprecedented structural detail.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of characterization, with new methods offering deeper insights. Solid-state 17O NMR, for example, has been used to characterize the N-α-fluoren-9-yl-methoxycarbonyl (Fmoc) protected form of L-isoleucine. rsc.org This technique is highly sensitive to the local chemical environment of the oxygen atoms in the carboxyl group, providing valuable structural data. rsc.org

A particularly innovative strategy involves the genetic encoding of unnatural amino acids that contain unique NMR-active probes. For instance, researchers have developed systems to incorporate lysine (B10760008) derivatives with a trimethylsilyl (B98337) (TMS) group. acs.organu.edu.au The TMS group produces a strong, sharp signal in a clean region of the 1D ¹H NMR spectrum (around 0 ppm), serving as an excellent site-specific probe to study protein structure, ligand binding, and conformational changes without the need for more complex isotopic labeling. acs.organu.edu.auacs.org The use of stable isotope-labeled (e.g., ¹³C, ¹⁵N) amino acid derivatives is also a powerful tool in proteomics and for studying protein structure with biomolecular NMR. isotope.com

Beyond NMR, advanced mass spectrometry techniques are providing valuable data. For this compound, predicted Collision Cross Section (CCS) values have been calculated. uni.lu CCS is a measure of an ion's size and shape in the gas phase and provides an additional dimension of data for confident structural identification. uni.lu

| Technique | Application and Findings | Reference |

|---|---|---|

| Solid-State 17O NMR | Provides sensitive characterization of the local chemical environment of the carboxylic acid group in protected amino acids like Fmoc-L-isoleucine. | rsc.org |

| 1H NMR with TMS Probes | Incorporation of trimethylsilyl (TMS) groups into amino acids creates a distinct signal near 0 ppm, useful for studying protein-ligand interactions and conformational changes. | acs.organu.edu.auacs.org |

| Stable Isotope Labeling (13C, 15N) | Used to synthesize isotope-labeled peptides for quantitative proteomics and detailed biomolecular NMR studies. | isotope.com |

| Mass Spectrometry (CCS) | Prediction of Collision Cross Section (CCS) values offers additional structural information based on the ion's gas-phase shape and size. | uni.lu |

Expansion of Applications in Chemical Biology and Materials Science

This compound and related protected amino acids are fundamental building blocks, and their applications are rapidly expanding into new frontiers of chemical biology and materials science.

In materials science, a fascinating area of research is the self-assembly of modified amino acids. Fmoc-protected amino acids, including Fmoc-L-isoleucine, can spontaneously form well-defined nanostructures such as fibers, ribbons, and crystalline scaffolds in solution. researchgate.net These bio-organic materials have potential applications in tissue engineering, drug delivery, and as templates for nanomaterial synthesis. The specific structure of the amino acid side chain plays a crucial role in directing the assembly process. researchgate.net

In chemical biology, the development of Genetic Code Expansion (GCE) has opened up revolutionary possibilities. acs.org This technology enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, allowing scientists to install novel chemical functionalities. acs.org By engineering specific enzymes and tRNA molecules, researchers can program cells to build proteins containing amino acids with unique properties, such as photo-cross-linkers, fluorescent probes, or bioorthogonal handles for chemical reactions. acs.orgacs.org This has led to the creation of artificial metalloenzymes and the ability to control protein function with light or chemicals. acs.orgbham.ac.uk The development of GCE technology is also being applied to diverse organisms, enhancing protein production and even enabling the creation of live bacterial vaccines that are dependent on an external supply of an ncAA to survive. acs.org

Development of High-Throughput Methodologies for Screening and Analysis

To accelerate the pace of discovery, research involving amino acid derivatives is increasingly reliant on high-throughput methodologies. These techniques allow for the rapid screening and analysis of vast numbers of compounds and biological interactions.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, using automation and miniaturization to test thousands of chemical compounds against a biological target quickly and cost-effectively. agilent.com This approach is being powerfully augmented by computational methods. Recent studies have combined phenotypic HTS with ultra-large-scale virtual screening that uses deep learning models to analyze billions of compounds in silico. biorxiv.org This synergy dramatically increases the efficiency of discovering novel bioactive molecules, such as new antibiotics, from immense chemical libraries. biorxiv.org

For developing the tools of chemical biology, high-throughput methods are also essential. For example, Fluorescence-Activated Cell Sorting (FACS) has been used as a powerful library screening method to identify and engineer the specific aminoacyl-tRNA synthetase enzymes required for the genetic incorporation of unnatural amino acids. acs.organu.edu.au This allows for the rapid development of robust systems for producing proteins with novel functionalities.

Q & A

Q. What is the role of the methoxycarbonyl group in N-Methoxycarbonyl-L-isoleucine during peptide synthesis?

The methoxycarbonyl group acts as an N-terminal protecting group, preventing unwanted side reactions during peptide coupling. Unlike Fmoc (9-fluorenylmethoxycarbonyl) or Boc (t-butyloxycarbonyl) groups, methoxycarbonyl derivatives are less sterically hindered but may require specialized deprotection conditions. This group is particularly useful in stepwise synthesis of oligopeptides, as demonstrated in studies using similar N-protected amino acids to achieve high optical purity .

Q. How can researchers verify the purity and identity of this compound?

Analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation are essential. Physical properties like melting point (mp: 146–149°C for analogous Fmoc-protected isoleucine) and optical rotation (e.g., -12° in DMF) should align with literature data for cross-validation .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard laboratory safety practices apply: store in a cool, dry place in tightly sealed containers, use personal protective equipment (PPE) including gloves and goggles, and ensure proper ventilation. Consult safety data sheets (SDS) for analogous compounds (e.g., N-Methyl-L-isoleucine) for hazard guidance .

Advanced Research Questions

Q. What experimental strategies minimize racemization during coupling reactions involving this compound?

Racemization can be mitigated by using low-temperature conditions and coupling agents like dicyclohexylcarbodiimide (DCC) or azide methods, which are known to preserve stereochemistry. Monitoring optical rotation (e.g., via polarimetry) and UV spectroscopy during synthesis ensures optical purity, as shown in oligopeptide studies of L-isoleucine derivatives .

Q. How does the methoxycarbonyl group influence the conformational stability of isoleucine-containing peptides?

The methoxycarbonyl group’s steric and electronic properties may disrupt α-helix formation in short oligopeptides, as observed in studies of L-isoleucine homo-oligomers. Conformational analysis via circular dichroism (CD) or X-ray crystallography is recommended to assess secondary structure dependence on chain length and protecting groups .

Q. What methodologies resolve contradictions in reported reactivity or stability of this compound across studies?

Conduct controlled comparative experiments with standardized variables (e.g., solvent, temperature, coupling agents) to isolate factors affecting reactivity. Reference frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure experimental designs address gaps in existing literature while maintaining reproducibility .

Q. How can researchers adapt synthesis protocols for this compound to large-scale peptide production?

Optimize reaction scalability by evaluating solvent systems (e.g., DMF vs. THF) and purification methods (e.g., column chromatography vs. recrystallization). Include process variables such as temperature and reagent stoichiometry in design-of-experiment (DoE) models to identify critical parameters, as suggested in emission inventory methodologies .

Methodological and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in studies using this compound?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including reagent grades, instrument settings, and characterization data. Supplementary materials should provide raw spectral data (NMR, MS) and step-by-step synthesis protocols to enable replication .

Q. How should researchers address the lack of biological or toxicological data for this compound?

Perform in vitro cytotoxicity assays (e.g., MTT assay) using cell lines relevant to the study’s scope. Cross-reference toxicological databases (e.g., HSDB, IARC) for structurally related compounds to infer potential hazards .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing conformational data from this compound peptides?

Use multivariate analysis (e.g., principal component analysis) to correlate spectroscopic data (CD, UV) with chain length or solvent effects. Report confidence intervals and effect sizes to quantify structural trends, aligning with instructional frameworks for chemistry investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.